molecular formula C10H16N2O4 B12361066 7,8-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

7,8-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

Cat. No.: B12361066
M. Wt: 228.24 g/mol
InChI Key: SDVWVDXQJCVZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a chemical compound with a complex structure that belongs to the quinazoline family. This compound is characterized by its unique hexahydroquinazoline core, which is substituted with methoxy groups at the 7 and 8 positions. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as zinc ferrite nanocatalysts, to enhance the yield and efficiency of the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using eco-friendly and economically viable methods. The use of green catalysis and sustainable organic synthesis techniques is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

7,8-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals and bioactive molecules.

    Medicine: Research has indicated its potential use in the treatment of various diseases due to its bioactive properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dimethoxy-4a,8a-dihydroquinazoline-2,4(1H,3H)-dione
  • 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-one
  • 1,4,5,8-dimethanonaphthalene, 1,4,4a,5,8,8a-hexahydro

Uniqueness

Compared to similar compounds, 7,8-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione stands out due to its specific substitution pattern and the presence of methoxy groups, which confer unique chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

7,8-dimethoxy-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C10H16N2O4/c1-15-6-4-3-5-7(8(6)16-2)11-10(14)12-9(5)13/h5-8H,3-4H2,1-2H3,(H2,11,12,13,14)

InChI Key

SDVWVDXQJCVZSG-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2C(C1OC)NC(=O)NC2=O

Origin of Product

United States

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